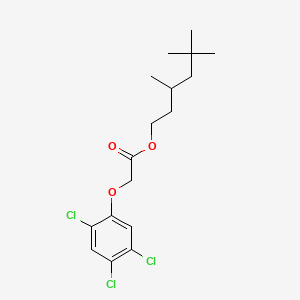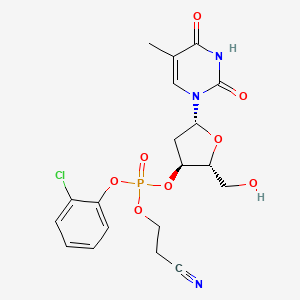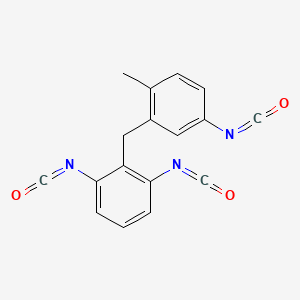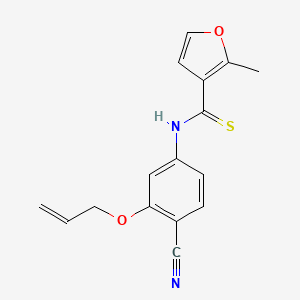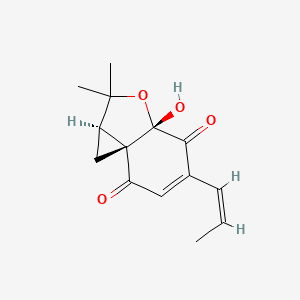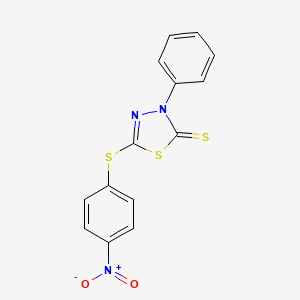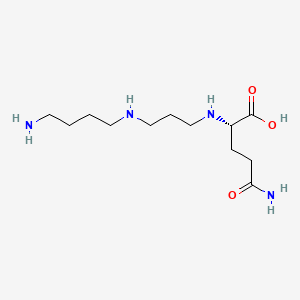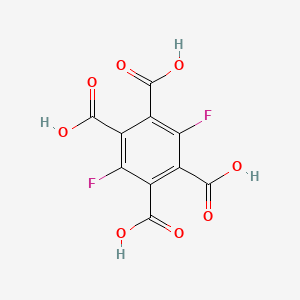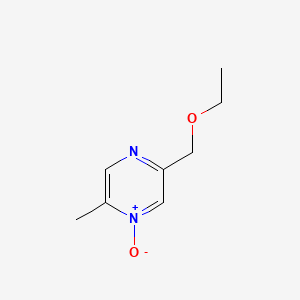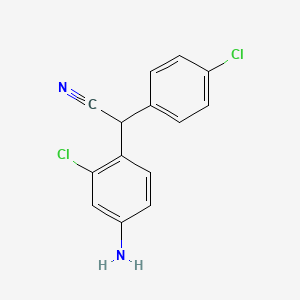
(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile is an organic compound with the molecular formula C14H10Cl2N2 It is characterized by the presence of two chlorophenyl groups and an amino group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile typically involves the reaction of 4-chloroaniline with 4-chlorobenzyl cyanide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or methanol.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, nitro compounds, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity to various biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4-Amino-2-chlorophenyl)(4-fluorophenyl)acetonitrile
- (4-Amino-2-chlorophenyl)(4-bromophenyl)acetonitrile
- (4-Amino-2-chlorophenyl)(4-methylphenyl)acetonitrile
Uniqueness
(4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile is unique due to the presence of two chlorophenyl groups, which impart distinct chemical and biological properties
Properties
CAS No. |
81720-94-7 |
|---|---|
Molecular Formula |
C14H10Cl2N2 |
Molecular Weight |
277.1 g/mol |
IUPAC Name |
2-(4-amino-2-chlorophenyl)-2-(4-chlorophenyl)acetonitrile |
InChI |
InChI=1S/C14H10Cl2N2/c15-10-3-1-9(2-4-10)13(8-17)12-6-5-11(18)7-14(12)16/h1-7,13H,18H2 |
InChI Key |
GJYVIYJLSWIBLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



